molecular formula C6H10N4O2S B12710522 4-(Methylhydrazino)-3-pyridinesulfonamide CAS No. 1229666-35-6

4-(Methylhydrazino)-3-pyridinesulfonamide

Cat. No. B12710522
CAS RN: 1229666-35-6
M. Wt: 202.24 g/mol
InChI Key: CKTSHDQZQGLANI-UHFFFAOYSA-N
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Description

4-(Methylhydrazino)-3-pyridinesulfonamide is a heterocyclic compound that contains both pyridine and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylhydrazino)-3-pyridinesulfonamide typically involves the reaction of pyridine derivatives with methylhydrazine and sulfonamide reagents. One common method includes the condensation of 3-pyridinesulfonyl chloride with methylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired production volume and purity requirements. Catalysts and optimized reaction conditions are employed to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-(Methylhydrazino)-3-pyridinesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

Scientific Research Applications

4-(Methylhydrazino)-3-pyridinesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylhydrazino)-3-pyridinesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Similar Compounds:

  • 4-(N,N-Dimethylaminosulfonyl)-7-N-methylhydrazino-2,1,3-benzoxadiazole
  • 4-Methylimidazole
  • 1-Methyl-3,5-dinitro-1H-1,2,4-triazole

Comparison: this compound is unique due to its specific combination of pyridine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different spectrum of interactions with biological targets and has unique applications in medicinal chemistry and industrial processes .

properties

CAS RN

1229666-35-6

Molecular Formula

C6H10N4O2S

Molecular Weight

202.24 g/mol

IUPAC Name

4-(2-methylhydrazinyl)pyridine-3-sulfonamide

InChI

InChI=1S/C6H10N4O2S/c1-8-10-5-2-3-9-4-6(5)13(7,11)12/h2-4,8H,1H3,(H,9,10)(H2,7,11,12)

InChI Key

CKTSHDQZQGLANI-UHFFFAOYSA-N

Canonical SMILES

CNNC1=C(C=NC=C1)S(=O)(=O)N

Origin of Product

United States

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